methyl 4-{2,5-dimethyl-3-[2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetyl]-1H-pyrrol-1-yl}benzoate
Description
The compound methyl 4-{2,5-dimethyl-3-[2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetyl]-1H-pyrrol-1-yl}benzoate features a highly complex heterocyclic architecture. Key structural elements include:
- A pyrrole ring substituted with acetyl and sulfanyl groups, influencing electronic properties.
- A tricyclic core (8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]) containing sulfur and nitrogen atoms, likely contributing to rigidity and intermolecular interactions.
Properties
IUPAC Name |
methyl 4-[2,5-dimethyl-3-[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]pyrrol-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S2/c1-15-13-21(16(2)30(15)19-11-9-18(10-12-19)27(32)33-4)22(31)14-34-25-24-20-7-5-6-8-23(20)35-26(24)29-17(3)28-25/h9-13H,5-8,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDROXSFMUXGRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C(=O)CSC3=NC(=NC4=C3C5=C(S4)CCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 4-[2,5-dimethyl-3-[2-[(2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]pyrrol-1-yl]benzoate involves several steps. The synthetic route typically starts with the preparation of the core benzothiolo[2,3-d]pyrimidine structure, followed by the introduction of the sulfanyl and acetyl groups. The final step involves the esterification of the benzoate moiety. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts and solvents .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions
Scientific Research Applications
Methyl 4-[2,5-dimethyl-3-[2-[(2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]pyrrol-1-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfanyl and pyrimidine groups may interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Cores
a) Thiazolo-Pyrimidine Derivatives ()
Compounds 11a and 11b (e.g., (2Z)-2-(2,4,6-trimethylbenzylidene)-thiazolo[3,2-a]pyrimidines) share:
- Fused heterocyclic systems (thiazole + pyrimidine), analogous to the tricyclic core in the target compound.
- Substituent diversity: Methyl, cyano, and aromatic groups modulate solubility and reactivity.
Functional Implications :
- The sulfur atom in the target compound’s tricyclic core may enhance π-π stacking or metal coordination compared to the oxygen-rich furan in 11a .
b) Triazole-Pyrazole Hybrids ()
Compounds like 4-(5-methyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazol-1-yl)benzonitrile () exhibit:
- Multi-heterocyclic systems (pyrazole + triazole), similar to the target compound’s pyrrole-tricyclic linkage.
- Click chemistry synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation .
Functional Implications :
- The benzoate ester in the target compound may improve membrane permeability compared to the polar cyano group in triazole-pyrazole hybrids .
a) Condensation Reactions ()
- Bis-pyridine derivatives () use sodium ethoxide-mediated cyclization, suggesting similar base-catalyzed steps for tricyclic core formation .
b) Click Chemistry ()
- Triazole formation via CuAAC () highlights alternative strategies for assembling nitrogen-rich heterocycles, though the target compound’s synthesis likely favors sulfur-based cyclization .
a) Antimicrobial Activity ()
- Bis[2-amino-6-(aryl)nicotinonitrile] derivatives () show antimicrobial activity, suggesting that the target compound’s heterocyclic core and substituents (e.g., methyl, sulfur) could confer similar bioactivity .
b) Thermal Stability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
